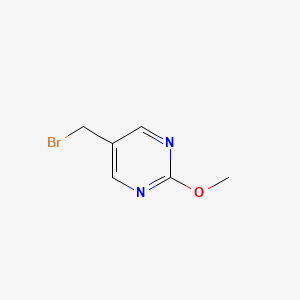

5-(Bromomethyl)-2-methoxypyrimidine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(bromomethyl)-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTHIDQVBCBURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyrimidine Scaffolds in Advanced Chemical Research

The pyrimidine (B1678525) ring system, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in the realm of chemical and biological sciences. nih.govnih.gov Its prevalence in nature is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which form the fundamental building blocks of DNA and RNA. lifechemicals.com This inherent biological relevance has long positioned pyrimidine derivatives as a focal point for extensive research. lifechemicals.comresearchgate.net

Beyond their natural occurrence, synthetic pyrimidine derivatives have demonstrated a remarkable spectrum of biological activities, leading to their successful application in various fields. nih.govlifechemicals.com In medicinal chemistry, pyrimidine-based compounds have been developed as potent anticancer, antiviral, antibacterial, and anti-inflammatory agents. mdpi.combenthamscience.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) incorporates a pyrimidine core. lifechemicals.com The versatility of the pyrimidine structure allows for straightforward modifications at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological target engagement. mdpi.com This adaptability has cemented the pyrimidine scaffold as a crucial component in the design and discovery of new therapeutic agents. researchgate.netbenthamscience.com

Furthermore, the utility of pyrimidines extends into agrochemicals, where they are found in herbicides and insecticides. lifechemicals.com The continuous exploration of pyrimidine chemistry is therefore driven by the persistent need for novel compounds with improved efficacy and specificity in both medicine and agriculture. nih.gov

Situating 5 Bromomethyl 2 Methoxypyrimidine in the Realm of Functionalized Pyrimidines

Functionalized pyrimidines are those that have been chemically modified to include specific reactive groups, thereby serving as versatile building blocks in organic synthesis. lifechemicals.comresearchgate.net The introduction of various functional groups onto the pyrimidine (B1678525) core allows for a diverse range of chemical transformations, paving the way for the construction of more complex molecular architectures. organic-chemistry.orggrowingscience.com

5-(Bromomethyl)-2-methoxypyrimidine stands out as a particularly valuable member of this class. It possesses two key functional handles: the bromomethyl group at the 5-position and the methoxy (B1213986) group at the 2-position. The bromomethyl group is a highly reactive electrophilic site, making it an excellent precursor for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of substituents at the 5-position of the pyrimidine ring.

The methoxy group at the 2-position, on the other hand, influences the electronic properties of the pyrimidine ring and can also be a site for further chemical modification. This dual functionality makes this compound a strategic intermediate for the synthesis of a broad spectrum of di-substituted pyrimidine derivatives. Its utility is further highlighted by its role in the synthesis of biologically active molecules, where the precise placement of substituents is often critical for activity. A notable, though distinct, example of the utility of a bromomethyl group on a heterocyclic ring is seen in the synthesis of 5-methyl-2,2'-bipyridine, where a methyl group is first introduced and can be subsequently functionalized. orgsyn.org

The Rationale for In Depth Academic Investigation of 5 Bromomethyl 2 Methoxypyrimidine

Strategic Approaches to Pyrimidine Ring Construction Precursors

The formation of the pyrimidine ring is a fundamental step in many synthetic routes. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of 5-substituted pyrimidines, a key precursor is often a malonaldehyde derivative.

One notable approach involves a one-step synthesis of 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde (B19672) and an appropriate amidine as starting materials. google.com This method is advantageous due to its simplicity, the low cost and ready availability of the reactants, and the straightforward work-up procedure, making it suitable for larger-scale production. google.com

For instance, the reaction of 2-bromomalonaldehyde with acetamidine (B91507) hydrochloride in glacial acetic acid in the presence of a molecular sieve can yield the desired 5-bromopyrimidine (B23866) core. google.com This approach provides a direct route to the 5-brominated pyrimidine nucleus, which can then be further functionalized.

A general review of synthetic routes to six-membered heterocycles, including pyrimidines, highlights the importance of condensation reactions. beilstein-journals.org These reactions are a cornerstone of heterocyclic chemistry and offer a wide range of possibilities for creating diverse pyrimidine structures.

Bromomethylation Strategies for the 5-Position of the Pyrimidine Nucleus

The introduction of the bromomethyl group at the 5-position is a critical transformation. This is most commonly achieved through the bromination of a 5-methylpyrimidine (B16526) precursor.

Radical bromination is a widely used method for the side-chain halogenation of alkyl-substituted aromatic and heteroaromatic compounds. This typically involves the use of a radical initiator, such as N-bromosuccinimide (NBS) in the presence of a light source or a chemical initiator like benzoyl peroxide. For the synthesis of this compound, this would involve the reaction of 5-methyl-2-methoxypyrimidine with a suitable brominating agent under radical conditions.

While specific examples for the radical bromination of 5-methyl-2-methoxypyrimidine are not extensively detailed in the provided search results, this method is a standard and predictable transformation in organic synthesis.

Electrophilic bromination directly at the 5-position of the pyrimidine ring is another potential strategy. However, this typically requires an activated pyrimidine ring and may not be suitable for introducing a bromomethyl group directly. Instead, electrophilic bromination is more commonly used to introduce a bromine atom onto the pyrimidine ring itself, such as in the synthesis of 5-bromo-2-methoxypyrimidine. sigmaaldrich.com The subsequent conversion of a 5-bromo substituent to a 5-bromomethyl group would require additional synthetic steps.

For example, a patent describes the bromination of a hydroxyanisole derivative under iron powder catalysis as a step in a multi-step synthesis. google.com While not directly related to pyrimidine synthesis, it illustrates the use of electrophilic bromination in aromatic systems.

Alternative methods for introducing a bromine atom can also be employed. For instance, a patent describes a method for preparing 5-bromo-2-methylpyridine (B113479) which involves the diazotization of 5-amino-2-methylpyridine (B47470) followed by a Sandmeyer-type reaction with bromine. google.com A similar strategy could potentially be adapted for pyrimidine systems.

Another patent details the synthesis of 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate from an intermediate reacted with hydrobromic acid. google.com This suggests that a hydroxymethyl group at the 5-position could be a precursor to the bromomethyl group via reaction with a bromine source like HBr.

Introduction and Modification of the 2-Methoxy Moiety

The 2-methoxy group is a key feature of the target molecule. Its introduction can be achieved either by starting with a precursor that already contains this group or by modifying the pyrimidine ring at a later stage.

A common strategy is to construct the pyrimidine ring using a precursor that already contains the desired 2-methoxy functionality. This can be achieved by using O-methylisourea or a similar reagent in the condensation step to form the pyrimidine ring.

Alternatively, a 2-chloropyrimidine (B141910) or a 2-hydroxypyrimidine (B189755) can be converted to the 2-methoxy derivative. For example, the synthesis of 5-bromo-2-methoxypyridine (B44785) has been achieved by reacting 2,5-dibromopyridine (B19318) with sodium hydroxide (B78521) in methanol, where the methoxy group displaces one of the bromine atoms. chemicalbook.com A similar nucleophilic substitution could be applied to a 2-chloropyrimidine derivative to introduce the methoxy group.

A study on methoxypyridine-derived modulators describes the synthesis of a methoxyphenyl intermediate via nucleophilic substitution using sodium methoxide (B1231860). nih.gov This highlights a common method for introducing a methoxy group onto an aromatic ring.

Post-synthesis Derivatization of Pyrimidinols

A primary route to this compound involves the derivatization of a pre-synthesized pyrimidinol, specifically (2-methoxypyrimidin-5-yl)methanol. This precursor contains a hydroxymethyl group at the 5-position, which is subsequently converted to the target bromomethyl group. This strategy is advantageous as it builds upon the diverse chemistry available for creating functionalized hydroxymethylpyrimidines. mdpi.com

The key transformation is the substitution of the hydroxyl group with a bromine atom. This can be accomplished using a variety of standard brominating agents. Common reagents for this type of conversion include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), known as the Appel reaction.

The reaction mechanism typically involves the activation of the hydroxyl group by the reagent, converting it into a good leaving group. For instance, with PBr₃, a phosphite (B83602) ester intermediate is formed. Subsequent nucleophilic attack by a bromide ion displaces the activated oxygen, yielding the desired this compound. The choice of reagent and reaction conditions, such as solvent and temperature, is crucial to ensure high yield and minimize side reactions.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The most direct and common synthesis of this compound is achieved through the radical bromination of the corresponding methyl-substituted precursor, 2-methoxy-5-methylpyrimidine (B102141). This reaction is analogous to benzylic bromination, where a C-H bond on a carbon adjacent to an aromatic ring is selectively halogenated. libretexts.org The efficiency of this synthesis is highly dependent on the optimization of several key reaction parameters.

Key Parameters for Optimization:

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. libretexts.org It provides a low, constant concentration of bromine radicals (Br•), which favors substitution at the activated methyl group over addition reactions to the pyrimidine ring.

Radical Initiator: The reaction requires an initiator to start the radical chain reaction. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The choice and concentration of the initiator can significantly impact the reaction rate and yield. researchgate.net

Solvent: The solvent plays a critical role. Non-polar, aprotic solvents are typically used to prevent side reactions. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity, alternative solvents like 1,2-dichlorobenzene (B45396) or trifluorotoluene are now preferred. researchgate.netmasterorganicchemistry.com

Light/Heat: Radical reactions are initiated by either heat or light. Photochemical initiation using a lamp can often allow the reaction to proceed at lower temperatures, potentially reducing the formation of byproducts. rsc.org

Reaction Time and Temperature: These parameters must be carefully controlled to maximize the formation of the monobrominated product and prevent the formation of the dibrominated species, 5-(dibromomethyl)-2-methoxypyrimidine.

The table below illustrates how varying reaction conditions can influence the outcome of the radical bromination of 2-methoxy-5-methylpyrimidine.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Brominating Agent | NBS (1.1 eq) | NBS (1.1 eq) | NBS (2.2 eq) | Condition C may lead to over-bromination. |

| Initiator | AIBN (0.1 eq) | Benzoyl Peroxide (0.1 eq) | AIBN (0.1 eq) | Initiator choice can affect reaction kinetics. |

| Solvent | CCl₄ | 1,2-Dichlorobenzene | CCl₄ | 1,2-Dichlorobenzene is a safer alternative to CCl₄. researchgate.net |

| Temperature | 80°C (Reflux) | 80°C | 80°C (Reflux) | Higher temperatures favor radical formation. |

| Yield (Monobromo) | High | High | Lower (due to byproduct) | Optimization aims for the highest possible yield of the desired product. |

This table is illustrative, based on established principles of radical bromination.

Novel and Emerging Synthetic Routes to this compound

While radical bromination of 2-methoxy-5-methylpyrimidine remains a primary synthetic route, research into novel methodologies aims to improve efficiency, safety, and substrate scope. One emerging area involves the development of new halogenating agents and reaction systems.

A notable approach is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent. nih.gov DBDMH is a stable, crystalline solid that can be a safer and more convenient alternative to liquid bromine or even NBS in some applications. It can be used for both electrophilic bromination of the pyrimidine ring and, under the right conditions, for radical bromination of side chains.

Another innovative strategy involves "bromine-less" bromination systems. For example, a two-phase system comprising sodium bromide in aqueous hydrogen peroxide and an organic solvent can generate bromine in situ under visible light. rsc.org This method offers a high atomic yield for bromine and avoids the handling of hazardous brominating agents like Br₂.

Furthermore, synthetic strategies could be envisioned starting from different precursors. For instance, a one-step cyclocondensation reaction, similar to those developed for other substituted pyrimidines, could be a target. This might involve reacting 2-methoxyamidine with a suitably functionalized three-carbon electrophile, such as 2-bromo-3-oxopropanal, to directly construct the 5-bromopyrimidine core, which could then be further manipulated. nih.gov

Catalytic Aspects in the Synthesis of this compound

The introduction of catalysts can significantly enhance the selectivity and efficiency of the synthesis of this compound. The most relevant catalytic application is in the radical bromination of the 2-methoxy-5-methylpyrimidine precursor.

Radical Initiators as Catalysts: As mentioned previously, radical initiators like AIBN and BPO are essential catalysts for this reaction. They function by decomposing upon heating or irradiation to generate initial radicals, which then propagate the chain reaction. The catalytic amount of the initiator is crucial; too little may result in a sluggish or incomplete reaction, while too much can lead to unwanted side reactions and purification challenges. researchgate.net

Lewis Acid Catalysis: Recent studies have shown that Lewis acids can catalyze benzylic brominations. nih.gov For example, zirconium(IV) chloride (ZrCl₄) has been shown to effectively catalyze the side-chain bromination of toluene (B28343) derivatives using DBDMH as the bromine source. nih.gov This catalysis is believed to proceed through a radical generation pathway. The application of such Lewis acid catalysts could offer an alternative to traditional photochemical or thermal initiation, potentially providing greater control and selectivity in the bromination of the methylpyrimidine substrate.

The table below outlines different catalytic systems that could be applied to the synthesis.

| Catalyst Type | Example Catalyst | Reaction Step | Potential Advantage |

| Radical Initiator | AIBN, Benzoyl Peroxide | Bromination of methyl group | Essential for initiating the radical chain reaction. researchgate.net |

| Lewis Acid | Zirconium(IV) Chloride (ZrCl₄) | Bromination of methyl group | May enhance reaction rate and selectivity under mild conditions. nih.gov |

| Photocatalyst | Visible Light | Bromination of methyl group | Allows for lower reaction temperatures, reducing byproducts. rsc.org |

This table summarizes potential catalytic approaches based on analogous chemical reactions.

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group attached to the pyrimidine ring at the 5-position is analogous to a benzyl (B1604629) bromide, rendering the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This is due to the stability of the resulting transition state and the good leaving group ability of the bromide ion. A diverse array of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions with Carbon-Based Nucleophiles

The alkylation of carbon nucleophiles with this compound provides a direct route to extend the carbon framework. Active methylene compounds, such as β-diketones, β-ketoesters, and malonates, are particularly effective substrates for this transformation. In the presence of a suitable base, these compounds are deprotonated to form stabilized carbanions (enolates) that readily displace the bromide ion. For instance, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would be expected to yield diethyl 2-((2-methoxypyrimidin-5-yl)methyl)malonate. The choice of base and solvent is crucial to control the extent of alkylation, as dialkylation can sometimes be a competing process researchgate.net.

While direct experimental data on this compound is limited in readily available literature, the alkylation of active methylene compounds with similar alkyl halides is a well-established and high-yielding reaction researchgate.netnih.govrsc.orgrsc.org. The use of bases such as cesium carbonate in DMF has been shown to be effective for the dialkylation of active methylene compounds with various alkyl halides researchgate.net.

Organometallic reagents, such as Grignard reagents and organolithium compounds, can also serve as potent carbon nucleophiles. However, their high reactivity requires careful control of reaction conditions to avoid side reactions, such as attack at the pyrimidine ring itself. A more controlled approach involves the use of organocuprates (Gilman reagents), which are generally less reactive and more selective for SN2 displacement on the bromomethyl group youtube.com.

Reactions with Nitrogen-Based Nucleophiles

The reaction of this compound with a wide variety of nitrogen nucleophiles is a cornerstone for the synthesis of many biologically relevant molecules. Primary and secondary amines readily undergo N-alkylation to furnish the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction nih.govnih.govmasterorganicchemistry.comyoutube.comlibretexts.org. The reaction of ammonia (B1221849) or its surrogates can be used to introduce a primary amine functionality nih.govnih.gov.

Heterocyclic amines, such as piperidine, morpholine, and imidazole (B134444), also serve as excellent nucleophiles, leading to the formation of N-substituted heterocyclic derivatives. For instance, the reaction with imidazole in the presence of a base like potassium carbonate would yield 5-(1H-imidazol-1-ylmethyl)-2-methoxypyrimidine. Such reactions are fundamental in the synthesis of various kinase inhibitors and other pharmaceutical agents where a heterocyclic nitrogenous side chain is a key pharmacophoric element nih.gov. The N-alkylation of pyrimidine-2,4-diones with alkyl halides is a well-documented process, often showing regioselectivity that can be influenced by the reaction conditions researchgate.net.

The following table summarizes representative reactions of bromomethyl-substituted heterocycles with nitrogen nucleophiles, which are analogous to the expected reactivity of this compound.

| Nucleophile | Reagent/Conditions | Expected Product | Reference |

| Primary/Secondary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 5-((Alkylamino)methyl)-2-methoxypyrimidine | nih.govnih.gov |

| Heterocycle (e.g., Imidazole) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 5-(1H-Imidazol-1-ylmethyl)-2-methoxypyrimidine | nih.gov |

| Phthalimide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) then Hydrazine | 5-(Aminomethyl)-2-methoxypyrimidine | nih.gov |

Reactions with Oxygen-Based Nucleophiles

Oxygen nucleophiles, such as alkoxides, phenoxides, and carboxylates, react with this compound to form ethers and esters, respectively. The reaction with sodium methoxide in methanol, for example, would yield 5-(methoxymethyl)-2-methoxypyrimidine. Similarly, phenoxides, generated by treating phenols with a base, can be used to introduce aryl ether linkages.

The O-alkylation of carboxylic acids provides a convenient method for the synthesis of esters. The carboxylic acid is first deprotonated with a base, such as sodium or potassium carbonate, to form the carboxylate salt, which then acts as the nucleophile to displace the bromide tcichemicals.comorganic-chemistry.orglibretexts.org. This reaction is particularly useful for introducing the pyrimidine moiety into more complex molecules containing a carboxylic acid functional group.

| Nucleophile | Reagent/Conditions | Expected Product | Reference |

| Alkoxide (e.g., NaOMe) | Alcohol (e.g., MeOH) | 5-(Alkoxymethyl)-2-methoxypyrimidine | General SN2 |

| Phenoxide (e.g., PhONa) | Phenol, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 5-(Phenoxymethyl)-2-methoxypyrimidine | General SN2 |

| Carboxylate (e.g., RCOONa) | Carboxylic Acid, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | (2-Methoxypyrimidin-5-yl)methyl ester | tcichemicals.comorganic-chemistry.org |

Reactions with Sulfur- and Phosphorus-Based Nucleophiles

Sulfur nucleophiles are generally more potent than their oxygen counterparts, and they react readily with this compound. Thiolates, generated from thiols and a base, undergo S-alkylation to form thioethers. For example, the reaction with sodium thiophenoxide would yield 2-methoxy-5-((phenylthio)methyl)pyrimidine. This type of reaction is well-documented for similar chloromethyl- and mesyloxymethyl-substituted pyrimidines, which undergo ring expansion or nucleophilic substitution depending on the reaction conditions and the nature of the nucleophile researchgate.net.

Phosphorus nucleophiles, such as phosphines and phosphites, can also displace the bromide. The reaction with triphenylphosphine, for instance, would result in the formation of a phosphonium (B103445) salt, (2-methoxypyrimidin-5-yl)methyl)triphenylphosphonium bromide. These phosphonium salts are valuable intermediates in organic synthesis, most notably as precursors for ylides in the Wittig reaction, which would allow for the conversion of the bromomethyl group into a vinyl group. Kinetic studies on the addition of tertiary phosphines and phosphites to organometallic cations have shown that their nucleophilicity is strongly dependent on the electronic properties of the substituents on the phosphorus atom rsc.org.

| Nucleophile | Reagent/Conditions | Expected Product | Reference |

| Thiolate (e.g., PhSNa) | Thiophenol, Base (e.g., NaH), Solvent (e.g., THF) | 2-Methoxy-5-((phenylthio)methyl)pyrimidine | researchgate.net |

| Triphenylphosphine | Solvent (e.g., Toluene), Heat | ((2-Methoxypyrimidin-5-yl)methyl)triphenylphosphonium bromide | General Arbuzov |

Transformations of the Methoxy Group at the 2-Position

The methoxy group at the 2-position of the pyrimidine ring is relatively stable but can undergo specific transformations, most notably demethylation, to unmask a hydroxyl or carbonyl functionality.

Demethylation Reactions

The cleavage of the methyl ether to yield the corresponding 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2(1H)-one) is a key transformation. This can be achieved using various demethylating agents. Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers, typically proceeding under mild conditions nih.govcommonorganicchemistry.comresearchgate.netmdma.ch. The reaction likely involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. It is important to use a stoichiometric amount of BBr₃, especially if other basic functional groups are present in the molecule mdma.ch. The presence of a primary arylamine has been shown to be compatible with BBr₃-mediated demethylation under carefully controlled pH conditions during workup researchgate.net.

Strong protic acids, such as hydrobromic acid (HBr) or hydrochloric acid (HCl), can also effect demethylation, although typically at higher temperatures nih.gov. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack of the conjugate base on the methyl group. The use of concentrated lithium bromide in the presence of an acid has been shown to be an effective system for the demethylation of various aromatic methyl ethers under relatively mild conditions nih.gov.

The successful demethylation of this compound would provide access to 5-(bromomethyl)pyrimidin-2(1H)-one, a valuable intermediate for further functionalization.

| Reagent | Typical Conditions | Product | Reference |

| Boron Tribromide (BBr₃) | DCM, 0 °C to rt | 5-(Bromomethyl)pyrimidin-2(1H)-one | commonorganicchemistry.comresearchgate.netmdma.ch |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | 5-(Bromomethyl)pyrimidin-2(1H)-one | nih.gov |

| Concentrated LiBr/HCl | Heat | 5-(Bromomethyl)pyrimidin-2(1H)-one | nih.gov |

Nucleophilic Aromatic Substitution at C2 (SNAr)

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the 2-, 4-, and 6-positions. wikipedia.orglibretexts.orglibretexts.org In this compound, the C2 position is activated towards nucleophilic attack by the presence of the two ring nitrogen atoms. The methoxy group at this position can act as a leaving group, particularly when a strong nucleophile is employed. This type of reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org However, recent studies suggest that some SNAr reactions on nitrogen-containing heterocycles may proceed through a concerted mechanism. nih.gov

The reactivity of the C2 position is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as amines, alkoxides, and thiolates can displace the methoxy group to form 2-substituted pyrimidines. The presence of electron-withdrawing groups on the pyrimidine ring generally enhances the rate of SNAr reactions by stabilizing the negative charge of the Meisenheimer intermediate. libretexts.org While the bromomethyl group at C5 is primarily an alkylating agent, its electron-withdrawing inductive effect can also influence the reactivity of the pyrimidine ring towards nucleophiles.

Below is a table illustrating the potential SNAr reactions at the C2 position of a model compound, 2-methoxypyrimidine (B189612), with various nucleophiles.

| Nucleophile | Product | Reaction Conditions | Reference |

| Ammonia | 2-Aminopyrimidine | Heat | wikipedia.org |

| Primary Amine (R-NH2) | 2-(Alkylamino)pyrimidine | Varies | libretexts.org |

| Secondary Amine (R2NH) | 2-(Dialkylamino)pyrimidine | Varies | libretexts.org |

| Sodium Methoxide | 2-Methoxypyrimidine (Isotopic Labeling Exchange) | Methanol, Heat | General Knowledge |

| Sodium Thiophenoxide | 2-(Phenylthio)pyrimidine | Varies | General Knowledge |

Reactivity of the Pyrimidine Ring System

Beyond direct substitution at the C2 position, the pyrimidine ring of this compound can undergo a variety of other transformations, including electrophilic substitution, metalation, and cycloaddition reactions.

Electrophilic Aromatic Substitution (EAS) on the Pyrimidine Nucleus

The pyrimidine ring is generally considered to be electron-deficient and therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The two nitrogen atoms exert a strong electron-withdrawing inductive effect. However, the C5 position is the most electron-rich and is the preferred site for electrophilic attack, should the reaction occur. wikipedia.org

The following table provides examples of potential EAS reactions on a model 2-methoxypyrimidine system.

| Reaction | Reagents | Product | Reference |

| Nitration | HNO₃/H₂SO₄ | 2-Methoxy-5-nitropyrimidine | ontosight.ai |

| Bromination | Br₂, Acetic Acid | 5-Bromo-2-methoxypyrimidine | General Knowledge |

| Chlorination | N-Chlorosuccinimide | 5-Chloro-2-methoxypyrimidine | elsevierpure.com |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | Generally difficult on pyrimidines | General Knowledge |

Metalation and Subsequent Functionalization of the Pyrimidine Ring

Direct C-H bond activation through metalation is a powerful tool for the functionalization of heterocyclic compounds. For pyrimidines, metalation can be achieved using strong bases such as organolithium reagents or lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The regioselectivity of deprotonation is influenced by the directing effects of substituents and the inherent acidity of the ring protons. In many substituted pyrimidines, the C4 and C6 positions are susceptible to metalation.

However, in the case of this compound, the presence of the reactive bromomethyl group presents a significant challenge for traditional metalation approaches using strong, nucleophilic bases like organolithiums, which could preferentially react at the side chain. nih.gov Milder, non-nucleophilic bases such as hindered lithium amides or zinc bases (e.g., TMPZnCl·LiCl) may offer a more chemoselective route to deprotonate the pyrimidine ring without consuming the bromomethyl functionality. uni-muenchen.de Successful metalation would generate a pyrimidinyl organometallic intermediate that can be trapped with various electrophiles to introduce new substituents onto the ring.

Cycloaddition Reactions Involving the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring allows it to act as a diene in inverse-electron-demand Diels-Alder reactions. However, these reactions often require high temperatures or the presence of activating groups on the pyrimidine ring. The subsequent cycloadduct can then undergo a retro-Diels-Alder reaction to extrude a small molecule and form a new heterocyclic system.

Alternatively, the pyrimidine ring can act as a dienophile, although this is less common due to its aromatic character. The presence of the bromomethyl group at C5 could potentially influence the dienophilic or dienic character of the pyrimidine ring, but specific examples involving this compound in cycloaddition reactions are not well-documented in the literature.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity is a key consideration in the reactions of this bifunctional molecule. Nucleophiles can potentially react at the bromomethyl group (SN2 reaction) or at the C2 position of the pyrimidine ring (SNAr). The outcome is dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. Hard nucleophiles may favor attack at the harder electrophilic center, while softer nucleophiles may prefer the other.

The substitution of the bromine atom in the 5-bromomethyl group creates a new stereocenter if the incoming nucleophile is attached via a non-symmetrical atom. This opens the possibility for stereoselective synthesis. The use of chiral nucleophiles or chiral catalysts could, in principle, lead to the formation of one enantiomer in excess. nih.govptfarm.pl While specific examples for this compound are scarce, asymmetric syntheses involving the nucleophilic substitution of similar benzylic halides are well-established. ptfarm.pl

Exploration of Rearrangement Reactions and Fragmentations

Substituted pyrimidines are known to undergo various rearrangement reactions, with the Dimroth rearrangement being one of the most prominent. wikipedia.orgnih.gov This rearrangement typically involves the isomerization of N-alkylated iminopyrimidines or related structures, where endocyclic and exocyclic nitrogen atoms exchange places through a ring-opening and ring-closure sequence. wikipedia.orgnih.gov The quaternization of a ring nitrogen in this compound, for instance by reaction with an alkylating agent, could potentially set the stage for a subsequent Dimroth-type rearrangement upon treatment with a nucleophile. wur.nl

In the context of mass spectrometry, the fragmentation of this compound would be expected to follow predictable pathways based on the stability of the resulting ions. The molecular ion would be observed, and key fragmentation patterns would likely involve the loss of the bromine atom, the bromomethyl radical, or the methoxy group. Alpha-cleavage adjacent to the pyrimidine ring is a common fragmentation pathway for alkyl-substituted heterocycles. youtube.com The fragmentation would also be influenced by the stability of the resulting pyrimidinyl cations and radicals. libretexts.orgchemguide.co.uk

Applications of 5 Bromomethyl 2 Methoxypyrimidine in Advanced Organic Synthesis

Utility as a Versatile Building Block in Complex Molecule Construction

The strategic placement of a reactive bromomethyl group at the 5-position and a methoxy (B1213986) group at the 2-position of the pyrimidine (B1678525) ring makes 5-(Bromomethyl)-2-methoxypyrimidine a highly sought-after building block for the assembly of complex molecules. eurekalert.orgsemanticscholar.org The bromomethyl moiety serves as a potent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of the pyrimidine core into larger molecular frameworks.

The versatility of this building block is further enhanced by the presence of the 2-methoxy group. This group can influence the electronic properties of the pyrimidine ring and can also be a site for further chemical modification. For instance, it can be converted to other functional groups, adding another layer of synthetic flexibility. The combination of these two functionalities enables chemists to design and execute efficient synthetic routes towards complex target molecules that might otherwise be difficult to access. eurekalert.org

Synthesis of Novel Heterocyclic Compounds Utilizing this compound

The construction of novel heterocyclic compounds is a central theme in modern organic and medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals and functional materials. researchgate.netnih.gov this compound serves as an excellent starting material for the synthesis of a variety of new heterocyclic systems.

Fused Heterocyclic Systems

The reactivity of the bromomethyl group can be harnessed to construct fused heterocyclic systems. Through intramolecular cyclization reactions, new rings can be fused onto the pyrimidine core. For example, reaction with a dinucleophile can lead to the formation of bicyclic structures where the newly formed ring shares an edge with the pyrimidine ring. The specific nature of the resulting fused system depends on the choice of the nucleophilic partner.

Spirocyclic and Bridged Architectures

Beyond fused systems, this compound can be employed in the synthesis of more intricate spirocyclic and bridged architectures. Spirocycles, which contain two rings connected by a single common atom, and bridged systems, where two rings are connected by a bridge of atoms, represent challenging synthetic targets. The strategic use of this compound in multi-step reaction sequences can provide access to these complex three-dimensional structures. For instance, a carefully designed substrate containing another reactive site could undergo a cascade reaction initiated by the displacement of the bromide, leading to the formation of a spirocyclic or bridged product.

Role in the Total Synthesis of Natural Products and Designed Molecules

The total synthesis of natural products and rationally designed molecules with specific biological or material properties represents a pinnacle of achievement in organic chemistry. nih.govnih.govreddit.com this compound can play a crucial role in these ambitious synthetic endeavors. Its ability to introduce a functionalized pyrimidine moiety into a complex molecular backbone makes it an invaluable tool for synthetic chemists. rsc.org

The following table provides examples of how building blocks with similar reactive functionalities are utilized in the synthesis of complex molecules.

| Building Block Class | Reactive Moiety | Application in Synthesis | Reference |

| Bromomethyl-heterocycles | -CH₂Br | Introduction of heterocyclic scaffolds | researchgate.net |

| Functionalized Pyrimidines | Various | Core of bioactive molecules | nih.gov |

| Bio-derived Building Blocks | Azide (B81097), Alkyne | "Click" chemistry for complex structures | researchgate.net |

Development of Specialized Reagents and Ligands Derived from this compound

The unique reactivity of this compound also allows for its conversion into a variety of specialized reagents and ligands for use in organic synthesis and catalysis. For instance, the bromomethyl group can be transformed into other functional groups, such as phosphonium (B103445) salts, which are precursors to ylides used in Wittig reactions.

Furthermore, the pyrimidine core, with its nitrogen atoms, can act as a ligand for metal catalysts. By attaching specific functionalities to the pyrimidine ring via the bromomethyl handle, chemists can design and synthesize novel ligands with tailored steric and electronic properties. These custom ligands can then be used to modulate the reactivity and selectivity of metal-catalyzed reactions, such as cross-coupling reactions, which are fundamental transformations in modern organic synthesis. innospk.com

Applications in Supramolecular Chemistry Frameworks

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. nih.gov The pyrimidine unit within this compound can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. By strategically modifying the molecule, for example by introducing recognition motifs via the bromomethyl group, it can be used as a building block for the construction of complex supramolecular assemblies. nih.gov

These assemblies can take the form of molecular cages, polymers, or extended networks with potential applications in areas such as molecular recognition, sensing, and materials science. The ability to precisely control the structure of these assemblies through the design of the constituent building blocks is a key aspect of supramolecular chemistry, and this compound offers a versatile platform for this purpose.

Mechanistic Investigations of Reactions Involving 5 Bromomethyl 2 Methoxypyrimidine

Kinetic Studies of Key Reaction Pathways

Kinetic studies are crucial for understanding the rate and mechanism of a chemical reaction. For 5-(bromomethyl)-2-methoxypyrimidine, the most probable reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction at the methylene (B1212753) carbon bearing the bromine atom.

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds via a single transition state where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. The rate of SN2 reactions is significantly influenced by steric hindrance around the reaction center. In the case of this compound, the primary nature of the electrophilic carbon suggests that SN2 reactions would be favorable.

A hypothetical kinetic study for the reaction of this compound with a nucleophile, such as sodium azide (B81097) (NaN3), in a polar aprotic solvent like dimethylformamide (DMF) would likely exhibit second-order kinetics, following the rate law:

Rate = k[this compound][N3-]

The rate constant, k, would be influenced by temperature, the nature of the nucleophile, and the solvent.

Table 1: Representative Rate Constants for SN2 Reactions of Benzylic Bromides with Nucleophiles

| Benzylic Bromide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |

| Benzyl (B1604629) bromide | NaN₃ | DMF | 25 | 1.4 x 10⁻² |

| 4-Nitrobenzyl bromide | NaN₃ | DMF | 25 | 8.5 x 10⁻² |

| 4-Methoxybenzyl bromide | NaN₃ | DMF | 25 | 2.1 x 10⁻³ |

| Benzyl bromide | Piperidine | Benzene | 25 | 1.1 x 10⁻³ |

This table presents representative data for analogous compounds to illustrate the expected range of reactivity.

Elucidation of Reaction Intermediates

The direct detection and characterization of reaction intermediates provide invaluable insight into a reaction mechanism. For reactions involving this compound, the nature of the intermediates depends on the reaction type.

In an SN2 reaction, the key species is the transition state , which is not a true intermediate but a high-energy species where the bond to the nucleophile is forming concurrently with the cleavage of the bond to the leaving group.

In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involve discrete, detectable organometallic intermediates. cymitquimica.com If this compound were to undergo a Suzuki-type coupling with a boronic acid, the catalytic cycle would involve palladium(0) and palladium(II) intermediates. cymitquimica.com The key steps would be:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The coupled product is released, regenerating the palladium(0) catalyst.

Modern analytical techniques like electrospray ionization mass spectrometry (ESI-MS) are powerful tools for identifying and characterizing transient, charged intermediates in catalytic cycles.

Transition State Analysis for Rate-Determining Steps

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides quantitative information about the energy barriers of a reaction. For the SN2 reaction of this compound, the rate-determining step is the formation of the trigonal bipyramidal transition state.

Computational studies on analogous SN2 reactions of benzylic halides have shown that the activation energy is influenced by the electronic nature of the aromatic ring and the steric bulk of the nucleophile and substrate. Electron-withdrawing groups on the ring can stabilize the transition state, lowering the activation energy, while electron-donating groups can have the opposite effect.

Table 2: Representative Calculated Activation Energies for SN2 Reactions

| Reaction | Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| CH₃Br + Cl⁻ | DFT (B3LYP) | 6-31+G | PCM (Water) | 12.5 |

| Benzyl Br + Cl⁻ | DFT (B3LYP) | 6-31+G | PCM (Water) | 10.8 |

| CH₃Br + I⁻ | DFT (B3LYP) | 6-311+G** | PCM (Acetonitrile) | 15.2 |

This table provides representative data from computational studies on analogous reactions to illustrate typical activation energy ranges.

Catalytic Cycle Elucidation for Catalyzed Transformations

For catalyzed reactions, such as a palladium-catalyzed Suzuki-Miyaura coupling, elucidating the catalytic cycle is key to understanding and optimizing the reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle. cymitquimica.com

A hypothetical catalytic cycle for the coupling of this compound with an arylboronic acid (Ar-B(OH)₂) would be as follows:

Oxidative Addition: A low-coordinate Pd(0) species, often generated in situ from a precatalyst, undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation: In the presence of a base, the aryl group from the boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, 5-(arylmethyl)-2-methoxypyrimidine, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Each step in this cycle can be influenced by the choice of palladium source, ligands, base, and solvent. The ligands, in particular, play a crucial role in stabilizing the palladium intermediates and modulating their reactivity.

Computational Chemistry Studies on 5 Bromomethyl 2 Methoxypyrimidine

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For 5-(Bromomethyl)-2-methoxypyrimidine, DFT calculations can elucidate key molecular characteristics. By solving the Kohn-Sham equations, the electron density, and consequently, a wide array of molecular properties, can be determined.

DFT studies on substituted pyrimidines typically employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G* or more extensive sets like 6-311++G(d,p) for higher accuracy. researchgate.net These calculations can furnish optimized molecular geometries, detailing bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the dipole moment, which provides insight into the molecule's polarity, and the distribution of atomic charges can be computed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical outputs, as their energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. youtube.com

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 D | Reflects molecular polarity |

Note: The data in this table are hypothetical and are based on typical values for similarly substituted pyrimidine (B1678525) derivatives. Actual values would require specific DFT calculations for this compound.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is an invaluable tool for mapping the intricate pathways of chemical reactions. For this compound, which possesses a reactive bromomethyl group, theoretical investigations can predict the mechanisms of nucleophilic substitution reactions. By modeling the interaction with various nucleophiles, the transition state structures can be located, and the corresponding activation energies can be calculated. This allows for a detailed understanding of the reaction's feasibility and kinetics.

For instance, the reaction of this compound with a nucleophile would likely proceed through an SN2 mechanism. DFT calculations can model the approach of the nucleophile, the formation of the transition state where the carbon-bromine bond is partially broken and the new carbon-nucleophile bond is partially formed, and the final displacement of the bromide ion. The computed energy profile would reveal the energy of the transition state relative to the reactants and products, thereby determining the reaction barrier. Such studies have been performed on related systems, like 2-(bromomethyl)aziridines, to understand their reactivity with nucleophiles like sodium methoxide (B1231860). researcher.life

Theoretical Prediction of Reactivity and Selectivity

The inherent reactivity and selectivity of this compound can be predicted using various theoretical descriptors derived from DFT calculations. The distribution of the electrostatic potential (ESP) on the molecular surface can identify regions susceptible to electrophilic or nucleophilic attack. For this molecule, the bromomethyl group is expected to be a primary site for nucleophilic attack due to the electrophilic nature of the carbon atom attached to the bromine.

Furthermore, Fukui functions and local softness indices can provide a more quantitative measure of the reactivity at specific atomic sites. These descriptors help in predicting the regioselectivity of reactions. In the case of this compound, these calculations would likely confirm the high reactivity of the bromomethyl substituent. Computational studies on the reactivity of substituted pyrimidines have shown that the nature and position of substituents significantly influence the molecule's reactivity. nih.gov

Conformational Analysis and Intramolecular Interactions

The presence of the methoxy (B1213986) and bromomethyl groups introduces conformational flexibility to the this compound molecule. The rotation around the C2-O and C5-C bonds can lead to different conformers with varying energies. Computational conformational analysis can identify the most stable conformers and the energy barriers between them. lumenlearning.comlibretexts.org

Structure-Reactivity Relationship Investigations via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful application of computational chemistry, particularly in the field of medicinal chemistry. nih.gov By establishing a mathematical relationship between the structural properties of a series of compounds and their biological activity, QSAR models can predict the activity of new, untested compounds.

For a class of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a set of structurally related pyrimidine derivatives with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such models can provide valuable insights into the key structural features that govern the activity of these compounds. mdpi.combenthamscience.comresearchgate.net

Table 2: Key Descriptor Classes for QSAR Analysis of Pyrimidine Derivatives

| Descriptor Class | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Governs electrostatic and orbital interactions |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule |

| Lipophilic | LogP | Influences membrane permeability and solubility |

| Topological | Connectivity indices | Describes the atomic connectivity within the molecule |

Basis Set and Functional Selection for Pyrimidine Derivatives

The accuracy of any DFT calculation is heavily dependent on the choice of the functional and the basis set. For pyrimidine derivatives, a variety of functionals have been employed, with hybrid functionals like B3LYP often providing a good balance of accuracy and computational cost. nih.gov The choice of basis set is also critical. Pople-style basis sets, such as the 6-31G family, are widely used. The addition of polarization functions (e.g., d,p) and diffuse functions (+) is often necessary to accurately describe the electronic structure, especially for systems with heteroatoms and potential for weak interactions. researchgate.net

For more demanding calculations, such as those involving reaction mechanisms or the prediction of spectroscopic properties, larger basis sets and more modern, range-separated functionals may be required to achieve higher accuracy. The selection of the appropriate level of theory is a crucial first step in any computational study and must be validated against experimental data or higher-level computations where possible.

Future Perspectives and Emerging Research Directions for 5 Bromomethyl 2 Methoxypyrimidine

Exploration of Unconventional Reactivity Patterns

The primary reactivity of 5-(bromomethyl)-2-methoxypyrimidine is centered around the electrophilic bromomethyl group, which readily undergoes nucleophilic substitution reactions. While this has been the workhorse for creating a multitude of derivatives, future research is expected to delve into less conventional reaction pathways. This includes exploring its participation in more complex cascade reactions, where a single synthetic operation can generate significant molecular complexity.

Furthermore, the development of novel catalytic systems could unlock new modes of reactivity. For instance, transition-metal-catalyzed cross-coupling reactions that directly engage the C-Br bond in unconventional ways could lead to novel molecular architectures. There is also potential in exploring the reactivity of the pyrimidine (B1678525) ring itself, possibly through C-H activation, which has been a burgeoning field in organic synthesis. The interplay between the methoxy (B1213986) and bromomethyl substituents could be exploited to achieve regioselective functionalization of the pyrimidine core, a strategy that remains largely unexplored. Research into modifying pyrimidine derivatives to alter their biological activities has shown that introducing different functional groups can lead to specific targeting of biological molecules like kinases. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift, with a move away from traditional batch processing towards continuous flow chemistry and automated synthesis. rsc.org These technologies offer numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library synthesis. chemspeed.com

For a versatile building block like this compound, integration into these platforms is a logical and promising future direction. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous when dealing with highly reactive intermediates. This could lead to cleaner reactions and easier purification. Automated synthesis platforms, on the other hand, can be programmed to perform multi-step reaction sequences, allowing for the rapid generation of a diverse library of this compound derivatives for high-throughput screening in drug discovery and materials science.

Application in Materials Science and Polymer Chemistry

The unique electronic properties of the pyrimidine ring make it an attractive component for advanced materials. Pyrimidines are known to play a role in supramolecular and polymer chemistry. rasayanjournal.co.in Future research will likely focus on incorporating the this compound moiety into functional polymers and organic electronic materials.

The reactive bromomethyl handle provides a convenient point for polymerization or for grafting the pyrimidine unit onto other polymer backbones. This could lead to the development of novel materials with tailored properties, such as conductivity, fluorescence, or specific recognition capabilities. For example, the synthesis of carbazole-pyrimidine conjugates has been shown to yield materials with interesting photophysical and electrochemical properties. acs.org Furthermore, the ability of polymer-bound pyrimidines to act as reagents in chemical synthesis opens up possibilities for their use in recyclable catalytic systems. tandfonline.comtandfonline.com

Development of Sustainable and Green Chemistry Methodologies

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. benthamdirect.com Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, the development of catalyst-free reactions, and the implementation of energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis. benthamdirect.comnih.govnih.gov

Multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, are a particularly promising green chemistry approach. researchgate.net Developing multicomponent reactions that utilize this compound as a key building block would significantly improve the efficiency and sustainability of its application in synthesizing complex molecules. The use of magnetized deionized water as a green solvent under catalyst-free conditions has already shown promise for the synthesis of other pyrimidine derivatives. researchgate.net

Synergistic Approaches with Photoredox and Electrochemistry

Photoredox catalysis and electrochemistry have emerged as powerful tools in modern organic synthesis, enabling transformations that are often difficult to achieve with traditional methods. The future of this compound research will likely involve the synergistic use of these techniques to unlock novel reactivity.

For instance, photoredox catalysis could be used to generate radical intermediates from the bromomethyl group, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Electrochemical methods could be employed for the synthesis or modification of the pyrimidine ring itself, as has been demonstrated for other pyrimidine derivatives through processes like oxidative domino cyclization. rsc.org The electrochemical reduction of pyrimidines is also a known process that could be explored for this specific compound. acs.org The combination of these techniques with the inherent reactivity of this compound could lead to the discovery of entirely new synthetic strategies.

Interdisciplinary Research Avenues

The versatility of the this compound scaffold makes it an ideal candidate for interdisciplinary research. Its derivatives have already shown potential in a wide range of applications, from medicinal chemistry to agrochemicals. smolecule.com

Q & A

Basic: How can researchers optimize the synthesis of 5-(Bromomethyl)-2-methoxypyrimidine?

Methodological Answer:

Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For bromomethylation, direct bromination of 2-methoxypyrimidine derivatives using brominating agents (e.g., NBS or HBr/H₂O₂) under controlled temperatures (40–60°C) is common. Solvent polarity (e.g., DCM or THF) influences reaction efficiency, while catalytic bases like K₂CO₃ can enhance regioselectivity . Purity (>97%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradients). Monitor reaction progress using TLC (Rf ≈ 0.3–0.5 in 1:1 hexane/EA) and confirm structure via NMR (δ ~4.5 ppm for -CH₂Br) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ 3.9–4.5 ppm for methoxy and bromomethyl groups; aromatic protons at δ 8.0–8.5 ppm) and ¹³C NMR (C-Br peak ~30–35 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ at m/z 202.05 (C₆H₇BrN₂O) and isotopic Br patterns .

- HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) to assess purity (>99%) and detect impurities like unreacted precursors .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to avoid skin/eye contact. Use fume hoods due to volatility and potential respiratory irritation .

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation. Avoid moisture to minimize hydrolysis .

- Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration (≥1200°C) to prevent environmental release of brominated byproducts .

Advanced: How can regioselective functionalization of this compound be achieved?

Methodological Answer:

The bromomethyl group is highly reactive toward nucleophilic substitution. For regioselective derivatization:

- Amine Coupling : React with primary/secondary amines (e.g., piperazine) in DMF at 80°C to yield pyrimidine-amine conjugates. Use DIEA as a base to enhance nucleophilicity .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, Na₂CO₃ base) to introduce aromatic moieties .

- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) for bioconjugation; pre-functionalize with propargyl groups .

Advanced: What strategies are used to study the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Screen derivatives against kinases (e.g., EGFR) using fluorescence-based ATPase assays. IC₅₀ values are calculated via dose-response curves .

- Crystallography : Co-crystallize target proteins (e.g., thymidylate synthase) with derivatives to resolve binding modes. Soak crystals in 10 mM ligand solutions .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction. Compare EC₅₀ values with controls like 5-FU .

Advanced: How do researchers address stability challenges of this compound in aqueous solutions?

Methodological Answer:

- pH Optimization : Maintain solutions at pH 6–7 (buffer with PBS or Tris) to reduce hydrolysis. Avoid alkaline conditions (pH >8) to prevent SN2 displacement of Br .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in anhydrous DMSO for biological assays .

- Degradation Studies : Use LC-MS to track hydrolysis products (e.g., 5-hydroxymethyl derivatives) under accelerated conditions (40°C, 75% RH) .

Advanced: How can computational methods aid in designing novel this compound analogs?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., DNA methyltransferases). Optimize substituents for hydrogen bonding with active-site residues .

- QSAR Modeling : Build regression models using descriptors (logP, polar surface area) to correlate structure with bioactivity. Validate with leave-one-out cross-validation .

- DFT Calculations : Analyze electron density maps (Gaussian 09) to identify reactive sites for electrophilic substitution or radical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。